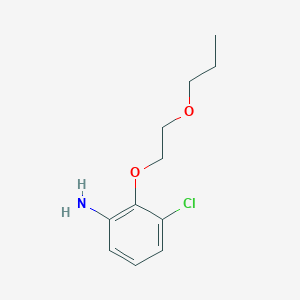![molecular formula C17H20ClNO B3172050 3-Chloro-2-[4-(tert-pentyl)phenoxy]aniline CAS No. 946714-82-5](/img/structure/B3172050.png)
3-Chloro-2-[4-(tert-pentyl)phenoxy]aniline
Vue d'ensemble
Description
3-Chloro-2-[4-(tert-pentyl)phenoxy]aniline, also known as 3-chloro-2-tert-pentylphenoxy aniline, is an aromatic amine compound that has been studied for its potential applications in chemical synthesis, scientific research, and laboratory experiments. This compound has been found to be useful for a variety of purposes due to its chemical structure and properties.
Applications De Recherche Scientifique
3-Chloro-2-[4-(tert-pentyl)phenoxy]aniline has been studied for its potential applications in scientific research. It has been used as a reagent for the synthesis of derivatives of benzo[b]thiophene, which are important building blocks for organic synthesis. It has also been used in the synthesis of other heterocyclic compounds, including pyridines and quinolines.
Mécanisme D'action
The mechanism of action of 3-chloro-2-[4-(tert-pentyl)phenoxy]aniline is not fully understood. However, it is believed that the compound acts as an electron-withdrawing group, which increases the reactivity of the substrate. This increased reactivity allows for the formation of new bonds and the synthesis of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been found to be non-toxic when applied topically in animal studies, suggesting that it is not likely to cause adverse effects in humans.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-chloro-2-[4-(tert-pentyl)phenoxy]aniline in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize, and is stable in solution. However, it is important to note that it is not very soluble in water, so it may not be suitable for certain types of experiments.
Orientations Futures
There are several potential future directions for 3-chloro-2-[4-(tert-pentyl)phenoxy]aniline. One potential application is in the synthesis of new heterocyclic compounds, such as pyridines and quinolines. It could also be used as a reagent in the synthesis of other organic molecules, such as benzothiophenes. Additionally, further research could be done to determine the biochemical and physiological effects of this compound.
Propriétés
IUPAC Name |
3-chloro-2-[4-(2-methylbutan-2-yl)phenoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-4-17(2,3)12-8-10-13(11-9-12)20-16-14(18)6-5-7-15(16)19/h5-11H,4,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNMONJPCNLVQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Fluoro-3',4'-dimethyl[1,1'-biphenyl]-4-ylamine](/img/structure/B3171976.png)
![(3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3171988.png)
![(2'-Fluoro[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3171991.png)




![3-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3172022.png)


![(4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone](/img/structure/B3172058.png)
![4-[(1-Bromo-2-naphthyl)oxy]piperidine](/img/structure/B3172061.png)

